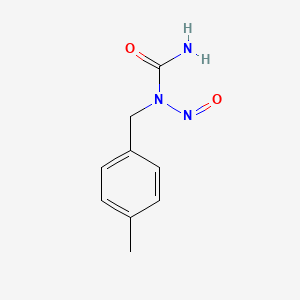
Urea, N-((4-methylphenyl)methyl)-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-((4-methylphenyl)methyl)-N-nitroso- is a chemical compound that belongs to the class of nitrosoureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The presence of the nitroso group in the molecule imparts unique chemical properties, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-((4-methylphenyl)methyl)-N-nitroso- typically involves the reaction of 4-methylbenzylamine with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. The general reaction scheme is as follows: [ \text{4-methylbenzylamine} + \text{nitrosyl chloride} \rightarrow \text{Urea, N-((4-methylphenyl)methyl)-N-nitroso-} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Types of Reactions:
Oxidation: The nitroso group can undergo oxidation to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Urea, N-((4-methylphenyl)methyl)-N-nitroso- has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Urea, N-((4-methylphenyl)methyl)-N-nitroso- involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can form nitrenium ions, which are highly reactive and can alkylate DNA, leading to cytotoxic effects. This property is exploited in its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
- N-methyl-N-nitroso-urea
- N-ethyl-N-nitroso-urea
- N-nitroso-N-phenylurea
Comparison: Urea, N-((4-methylphenyl)methyl)-N-nitroso- is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity. Compared to other nitrosoureas, it may exhibit different biological activities and chemical reactivity due to the influence of the aromatic ring and the methyl group.
Eigenschaften
CAS-Nummer |
87096-66-0 |
|---|---|
Molekularformel |
C9H11N3O2 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
1-[(4-methylphenyl)methyl]-1-nitrosourea |
InChI |
InChI=1S/C9H11N3O2/c1-7-2-4-8(5-3-7)6-12(11-14)9(10)13/h2-5H,6H2,1H3,(H2,10,13) |
InChI-Schlüssel |
VTUQHLQIPPTZTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN(C(=O)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




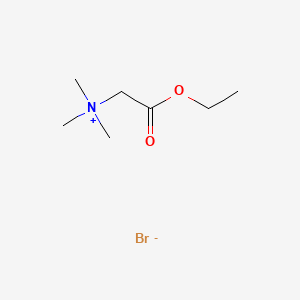
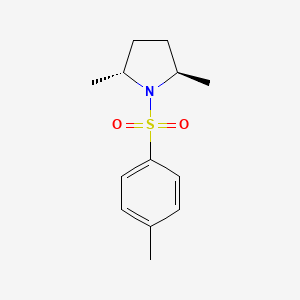

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)

![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
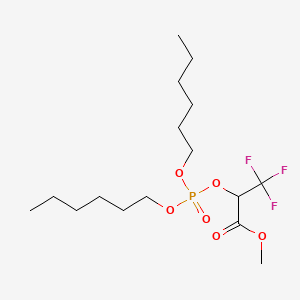
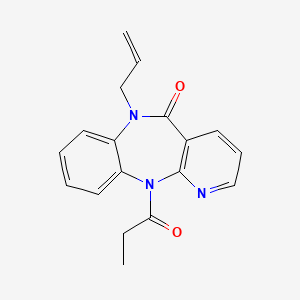
![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)

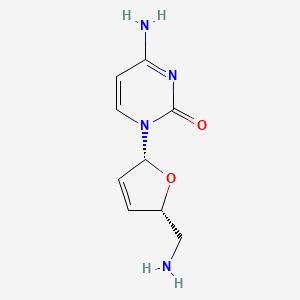
![6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12806492.png)
